molecular formula C10H15NO B14400034 (4aR,8aS)-2-Methyl-1,4,4a,7,8,8a-hexahydroisoquinolin-3(2H)-one CAS No. 87463-35-2

(4aR,8aS)-2-Methyl-1,4,4a,7,8,8a-hexahydroisoquinolin-3(2H)-one

Cat. No.: B14400034
CAS No.: 87463-35-2
M. Wt: 165.23 g/mol
InChI Key: URKADMJRDKYBIY-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4aR,8aS)-2-Methyl-1,4,4a,7,8,8a-hexahydroisoquinolin-3(2H)-one is a complex organic compound belonging to the isoquinoline family This compound is characterized by its unique hexahydroisoquinoline structure, which includes multiple chiral centers, making it an interesting subject for stereochemical studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aS)-2-Methyl-1,4,4a,7,8,8a-hexahydroisoquinolin-3(2H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a ketone or aldehyde can lead to the formation of the isoquinoline ring system. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like crystallization and chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4aR,8aS)-2-Methyl-1,4,4a,7,8,8a-hexahydroisoquinolin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce various amine derivatives.

Scientific Research Applications

(4aR,8aS)-2-Methyl-1,4,4a,7,8,8a-hexahydroisoquinolin-3(2H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4aR,8aS)-2-Methyl-1,4,4a,7,8,8a-hexahydroisoquinolin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aR,8aS)-2-Methyl-1,4,4a,7,8,8a-hexahydroisoquinolin-3(2H)-one is unique due to its specific stereochemistry and the presence of multiple chiral centers. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems. Its structural complexity also allows for the exploration of diverse chemical modifications and functionalizations.

Properties

CAS No.

87463-35-2

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(4aR,8aS)-2-methyl-1,4,4a,7,8,8a-hexahydroisoquinolin-3-one

InChI

InChI=1S/C10H15NO/c1-11-7-9-5-3-2-4-8(9)6-10(11)12/h2,4,8-9H,3,5-7H2,1H3/t8-,9+/m0/s1

InChI Key

URKADMJRDKYBIY-DTWKUNHWSA-N

Isomeric SMILES

CN1C[C@H]2CCC=C[C@H]2CC1=O

Canonical SMILES

CN1CC2CCC=CC2CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.